molecular formula C12H14BrN3 B7742509 6-bromo-N-butylquinazolin-4-amine

6-bromo-N-butylquinazolin-4-amine

Cat. No.: B7742509
M. Wt: 280.16 g/mol
InChI Key: ZLROIHKGNHTQOK-UHFFFAOYSA-N
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Description

6-bromo-N-butylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-butylquinazolin-4-amine typically involves the reaction of 6-bromo-4-chloroquinazoline with butylamine. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs microwave-assisted synthesis and metal-catalyzed reactions to enhance yield and reduce reaction time. These methods are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-butylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential anti-cancer and anti-inflammatory activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-bromo-N-butylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-butylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its bromine and butyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-bromo-N-butylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-2-3-6-14-12-10-7-9(13)4-5-11(10)15-8-16-12/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLROIHKGNHTQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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